molecular formula C7H10O2 B2468568 4-Ethynyltetrahydropyran-4-OL CAS No. 57385-16-7

4-Ethynyltetrahydropyran-4-OL

Cat. No.: B2468568
CAS No.: 57385-16-7
M. Wt: 126.155
InChI Key: SWJWVPMUAUALKX-UHFFFAOYSA-N
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Description

4-Ethynyltetrahydropyran-4-OL: is an organic compound with the molecular formula C7H10O2 It is a derivative of tetrahydropyran, featuring an ethynyl group and a hydroxyl group attached to the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyltetrahydropyran-4-OL can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This method tolerates various substitution patterns and functional groups, making it versatile for synthesizing tetrahydropyran derivatives . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or cobalt complexes. These catalysts enable the formation of cyclic ethers under mild conditions, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyltetrahydropyran-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the ethynyl group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-Ethynyltetrahydropyran-4-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethynyltetrahydropyran-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Tetrahydropyran: A parent compound with a similar ring structure but lacking the ethynyl and hydroxyl groups.

    4-Hydroxytetrahydropyran: Similar to 4-Ethynyltetrahydropyran-4-OL but without the ethynyl group.

    4-Ethynyltetrahydrofuran: Similar to this compound but with a furan ring instead of a pyran ring.

Uniqueness: this compound is unique due to the presence of both an ethynyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-ethynyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJWVPMUAUALKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57385-16-7
Record name 4-ethynyloxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of dihydro-2H-pyran-4(3H)-one (500 mg, 5.0 mmol) in dry THF (20 mL) was cooled to −70° C. and 0.5 M ethynylmagnesium chloride in THF (20 mL, 10 mmol) was added in a slow stream. The cooling bath was allowed to expire and the mixture was stirred as it warmed to rt. After 6 h, satd aq NH4Cl (20 mL) was added and the mixture was concentrated on the rotary evaporator. The aqueous residue was extracted with EtOAc (2×50 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated to leave crude 4-ethynyltetrahydro-2H-pyran-4-ol (491 mg, 78%) as a brown oil. 1H NMR (CDCl3) 1.80 (m, 2H), 1.92 (m, 2H), 2.57 (s, 1H), 3.68 (m, 2H), 3.90 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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20 mL
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solvent
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20 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of ethynylmagnesium chloride in THF (0.5 M, 120 mL, 60 mmol) was added with cooling in an ice-water bath to a solution of tetrahydro-4H-pyran-4-one (4.96 g, 50 mmol) (Aldrich) in diethyl ether (300 mL) dropwise over 15 min. The mixture was stirred with cooling for 3 h. Aqueous ammonium chloride solution (100 mL, 15% W/V) was then added and mixture extracted with ether (2×200 mL). The ether layers were washed with saturated aqueous sodium chloride solution (200 mL), then combined, dried (MgSO4), filtered and concentrated to give 4-Ethynyl-tetrahydro-pyran-4-ol as a colorless oil that solidified on standing. (Yield 6.01 g, 96.2%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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120 mL
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reactant
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4.96 g
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reactant
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Quantity
300 mL
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solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
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Synthesis routes and methods III

Procedure details

A solution of ethynylmagnesium chloride in tetrahydrofuran (0.5 M, 12 ML, 6.0 mmol) was added with cooling in ah ice-water bath to a solution of tetrahydro-4H-pyran-4-one (0.496 g, 5.0 mmol) in diethyl ether (300 mL) dropwise over 15 min. The mixture was stirred at room temperature for 1 h. Aqueous saturated ammonium chloride solution (1.0.0 mL) was then added and mixture extracted with ether (2×20 mL). The ether layers were washed with saturated aqueous sodium chloride solution (20 mL), then combined, dried over MgSO4, filtered and concentrated to give 4-ethynyl-tetrahydro-pyran-4-ol as a colorless oil that solidified on standing. (0.60 g, 96.2% yield).
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0 (± 1) mol
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reactant
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Quantity
6 mmol
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reactant
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0.496 g
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reactant
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Name
ice water
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300 mL
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of tetrahydro-4H-pyran-4-one (1.25 g, 12.5 mmol) in tetrahydrofuran (10 mL) was cooled to 0° C. and then treated with a 0.5M solution of ethylene magnesium bromide in tetrahydrofuran (40 mL, 20 mmol). The mixture was stirred at 0° C. for 2 h and at 25° C. for 4 h. The resulting mixture was cooled to 0° C. and then diluted with methanol (10 ml). The solvents were concentrated in vacuo, and the residue was extracted with a saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was dried in vacuo to afford solid 4-ethynyl-tetrahydro-pyran-4-ol (1.2 g, 95.2%).
Quantity
1.25 g
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10 mL
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ethylene magnesium bromide
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